molecular formula C11H17N B3058799 2-Phenylpentan-2-amine CAS No. 91896-86-5

2-Phenylpentan-2-amine

Cat. No.: B3058799
CAS No.: 91896-86-5
M. Wt: 163.26
InChI Key: UYHZEICCELUQFG-UHFFFAOYSA-N
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Description

2-Phenylpentan-2-amine (molecular formula: C₁₁H₁₇N, monoisotopic mass: 163.1361 Da) is a secondary amine characterized by a pentyl chain branched at the second carbon, bearing a phenyl substituent at the same position (Figure 1).

Figure 1. Structure of this compound.

Properties

IUPAC Name

2-phenylpentan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-3-9-11(2,12)10-7-5-4-6-8-10/h4-8H,3,9,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYHZEICCELUQFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(C1=CC=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201293385
Record name α-Methyl-α-propylbenzenemethanamine
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Molecular Weight

163.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91896-86-5
Record name α-Methyl-α-propylbenzenemethanamine
Source CAS Common Chemistry
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Record name α-Methyl-α-propylbenzenemethanamine
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Record name 2-phenylpentan-2-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-Phenylpentan-2-amine can be synthesized through various methods. One common approach involves the alkylation of ammonia or amines with haloalkanes. This method requires a large excess of ammonia to ensure the formation of primary amines . Another method involves the nitration of aromatic compounds followed by reduction to yield the desired amine .

Industrial Production Methods

Industrial production of this compound often involves multi-step synthesis processes. These processes typically include the formation of a carbon-nitrogen bond by reacting a nitrogen nucleophile with a carbon electrophile, followed by the removal of extraneous nitrogen substituents to yield the pure amine product .

Chemical Reactions Analysis

Types of Reactions

2-Phenylpentan-2-amine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Alkyl halides (e.g., bromoethane) in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of alkyl-substituted amines.

Scientific Research Applications

2-Phenylpentan-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Phenylpentan-2-amine involves its interaction with various molecular targets and pathways. It primarily acts on neurotransmitter receptors, including dopamine and serotonin receptors . The compound modulates the activity of these receptors, leading to changes in neurotransmitter levels and signaling pathways . This modulation can result in stimulant effects and potential therapeutic benefits.

Comparison with Similar Compounds

Positional Isomers: 2-Phenylpentan-1-amine

  • Molecular Formula : C₁₁H₁₇N (same as 2-Phenylpentan-2-amine).
  • Key Differences : The primary amine group at position 1 reduces steric hindrance but increases reactivity in nucleophilic reactions. This isomer may exhibit higher solubility in polar solvents compared to the secondary amine variant .

Chain-Length Variants: 2-Phenylpropan-2-amine

  • Molecular Formula : C₉H₁₁N.
  • Key Features : A shorter propyl chain reduces molecular weight (135.21 Da) and lipophilicity. The tertiary amine structure (branched at C2) enhances stability against oxidation but limits applications in reactions requiring primary amines .

Halogenated Derivatives: 2-(2-Fluorophenyl)propan-2-amine

  • Molecular Formula : C₉H₁₁FN.
  • This compound has documented synthetic routes and pharmacological screening data .

Chlorinated Analogs: (2-Chlorophenyl)methylamine

  • Molecular Formula : C₁₂H₁₈ClN.
  • Key Features : The chlorine atom and extended alkyl chain (pentan-2-yl) enhance hydrophobicity and may improve blood-brain barrier penetration. Supplier data indicate its use in specialized organic syntheses .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (Da) Amine Type Substituent Features Key Applications/Notes
This compound C₁₁H₁₇N 163.1361 Secondary Branched pentyl, phenyl Limited patents; niche synthesis
2-Phenylpentan-1-amine C₁₁H₁₇N 163.1361 Primary Linear pentyl, phenyl Higher reactivity in nucleophilic reactions
2-Phenylpropan-2-amine C₉H₁₁N 135.21 Tertiary Branched propyl, phenyl Stabilized against oxidation
2-(2-Fluorophenyl)propan-2-amine C₉H₁₁FN 153.19 Tertiary Fluorinated phenyl Pharmacological screening
(2-Chlorophenyl)methylamine C₁₂H₁₈ClN 211.73 Secondary Chlorinated phenyl, pentyl Specialty organic synthesis

Research Findings and Implications

  • Steric Effects : Secondary and tertiary amines like this compound exhibit reduced reactivity in acylation reactions compared to primary amines, favoring use in controlled syntheses .
  • Halogenation Impact : Fluorine or chlorine substituents (e.g., in 2-(2-Fluorophenyl)propan-2-amine) modulate electronic properties, affecting binding to biological targets like enzymes or receptors .

Biological Activity

2-Phenylpentan-2-amine, also known as (2R)-3-phenylpentan-2-amine, is a chiral amine that has garnered attention due to its potential biological activities. This compound is structurally related to several psychoactive substances and exhibits interactions with various molecular targets, including enzymes and receptors. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H17N. The compound features a phenyl group attached to a pentan-2-amine backbone, which contributes to its hydrophobic characteristics and ability to interact with biological membranes.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Interaction : The amino group in the compound facilitates hydrogen bonding with active sites on enzymes, potentially modulating their activity. This interaction can lead to altered metabolic pathways.
  • Receptor Binding : The phenyl group allows for hydrophobic interactions with receptor proteins, which may influence signaling pathways associated with neurotransmission and other physiological processes.
  • Neuropharmacological Effects : Due to its structural similarities to known psychoactive substances, this compound may have implications in treating neurological disorders, including depression and anxiety.

Biological Activities

Research has highlighted several key biological activities associated with this compound:

Antimicrobial Activity

Studies have indicated that this compound exhibits antimicrobial properties against various pathogens. This activity could be leveraged for developing new antimicrobial agents.

Anticancer Potential

Preliminary investigations suggest that the compound may possess anticancer properties. Researchers are exploring its effects on cancer cell lines, focusing on mechanisms such as apoptosis induction and cell cycle arrest.

Neuroprotective Effects

Given its potential neuropharmacological effects, there is ongoing research into the neuroprotective properties of this compound. These studies aim to determine its efficacy in models of neurodegenerative diseases.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • Case Study on Enzyme Interaction :
    • A study demonstrated that this compound interacts with amine dehydrogenases (AmDHs), enhancing their catalytic efficiency for amination reactions. This finding suggests potential applications in biocatalysis for synthesizing amines from carbonyl compounds .
  • Anticancer Research :
    • In vitro studies showed that this compound induces apoptosis in specific cancer cell lines, suggesting a mechanism that warrants further investigation for therapeutic development.
  • Neuropharmacological Studies :
    • Animal models have been used to assess the effects of this compound on behavior related to anxiety and depression. Results indicate potential anxiolytic effects, prompting further exploration into its use as a therapeutic agent for mood disorders.

Data Table: Summary of Biological Activities

Biological ActivityDescriptionReference
AntimicrobialExhibits activity against various pathogens
AnticancerInduces apoptosis in cancer cell lines
NeuroprotectivePotential protective effects in neurodegenerative models
Enzyme InteractionEnhances catalytic efficiency of AmDHs

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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